

# m-TAMS Technical Support Center: Troubleshooting Data Import

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## Compound of Interest

Compound Name: *Mtams*

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Welcome to the m-TAMS (Transcriptome Analysis and Mining System) technical support center. This guide provides troubleshooting assistance for common data import errors encountered by researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for data import failures in m-TAMS?

A1: Data import errors in m-TAMS typically stem from a few common issues:

- **Incorrect File Formats:** Your uploaded files may not adhere to the required format specifications (e.g., FASTQ, GTF/GFF, count matrix).
- **Mismatched Metadata and Count Data:** The sample identifiers in your metadata file do not match or are not in the same order as the column headers in your count matrix.
- **Corrupted or Incomplete Files:** Files may be corrupted during transfer or may be incomplete.
- **Inconsistent Naming Conventions:** File names or the identifiers within files may not follow a consistent and recognizable pattern.[\[1\]](#)
- **Data Quality Issues:** Poor quality raw sequencing data can lead to errors during the initial processing and import stages.

Q2: How can I check the integrity of my raw sequencing data files before import?

A2: It is highly recommended to perform a quality control (QC) check on your raw FASTQ files before importing them into m-TAMS. Tools like FastQC can generate reports that highlight potential issues such as low-quality scores, adapter contamination, or PCR duplicates.<sup>[2]</sup> Addressing these issues prior to import can prevent downstream analysis errors.

Q3: What is the difference between GTF and GFF files, and which one should I use for my annotation data?

A3: Both GTF (Gene Transfer Format) and GFF (General Feature Format) are used for storing genomic feature information.<sup>[3][4]</sup> GTF is a stricter version of GFF and is commonly used for gene annotation. m-TAMS accepts both formats, but it is crucial to ensure your chosen file is well-formatted and its content is compatible with the reference genome used for alignment.

## Troubleshooting Guides

### Issue 1: Count Matrix and Metadata Mismatch

Question: I am receiving an error message stating "ncol(countData) == nrow(colData) is not TRUE" or that sample names do not match. What does this mean and how can I fix it?

Answer: This is a common error when importing data for differential gene expression analysis and indicates a mismatch between your count matrix and your metadata file.<sup>[5][6]</sup>

Solution:

- **Verify Sample Counts:** Ensure that the number of samples (columns) in your count matrix is identical to the number of samples (rows) in your metadata file.<sup>[5]</sup>
- **Check Sample Order:** The order of the sample identifiers in the columns of your count matrix must exactly match the order of the sample identifiers in the rows of your metadata file.<sup>[7]</sup>
- **Consistent Naming:** Double-check that the sample names are identical in both files. Be mindful of subtle differences like capitalization, spaces, or special characters.

Experimental Protocol: Preparing Count Matrix and Metadata for Import

- **Count Matrix Preparation:**

- The first column should contain unique gene identifiers (e.g., Ensembl IDs).
- Subsequent columns should represent the raw read counts for each sample.
- Column headers must be unique and correspond to the sample names in the metadata file.
- The data should be in a plain text format like comma-separated values (.csv) or tab-separated values (.tsv).
- Metadata File Preparation:
  - The first column must contain the sample identifiers that match the column headers of the count matrix.
  - Subsequent columns should contain experimental variables (e.g., treatment, control, batch).
  - The file should be saved in a .csv or .tsv format.

## Issue 2: Incorrect File Format for Raw Sequencing Data

Question: My FASTQ file import failed. What are the common formatting issues with FASTQ files?

Answer: FASTQ file import errors can occur due to format violations or data integrity issues.

Solution:

- File Structure: A valid FASTQ file for a single read consists of four lines:
  - Line 1: Begins with '@' followed by a sequence identifier.
  - Line 2: The raw sequence data.
  - Line 3: Begins with '+' and is optionally followed by the same sequence identifier.
  - Line 4: The quality scores for the sequence in Line 2, and must have the same number of characters.

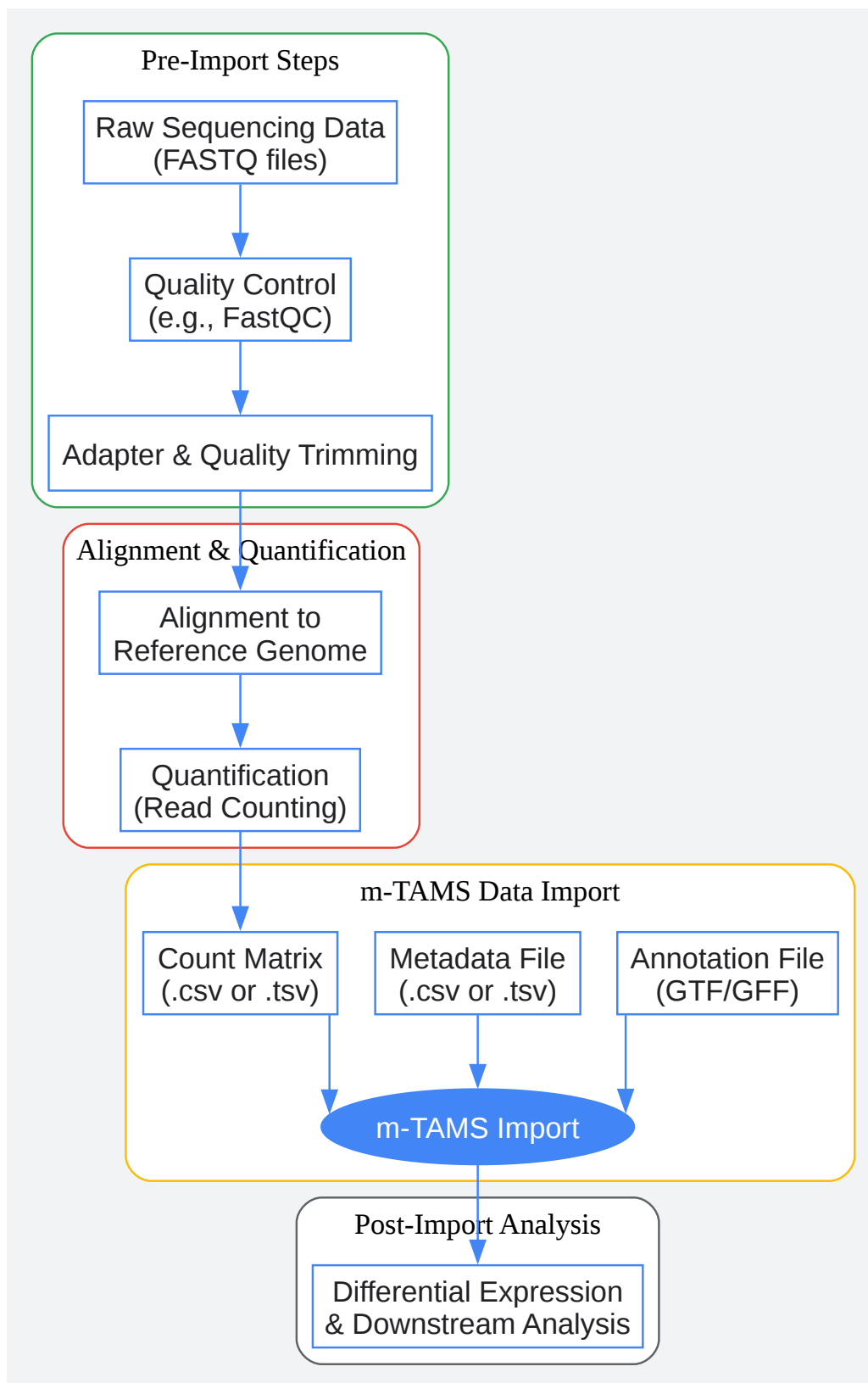
- **Paired-End Data:** For paired-end sequencing, you must upload two separate files (R1 and R2), and the number of reads in both files must be identical.[\[8\]](#)
- **File Compression:** m-TAMS accepts gzipped FASTQ files (e.g., .fastq.gz or .fq.gz). Ensure the files are not corrupted during compression.

## Data Presentation

Table 1: Common Data Import Error Messages and Solutions

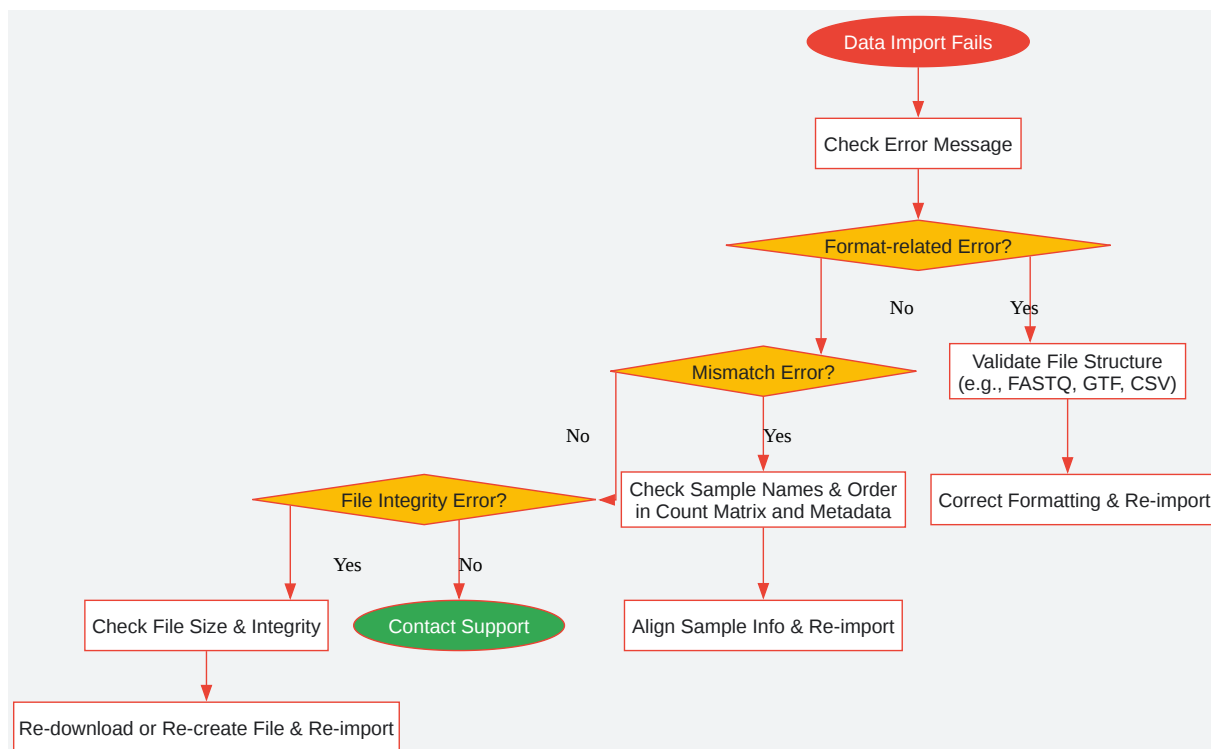
Error Message/Symptom	Probable Cause	Recommended Solution
<code>ncol(countData) == nrow(colData)</code> is not TRUE	The number of columns in the count matrix does not match the number of rows in the metadata file. <a href="#">[5]</a>	Ensure both files have the same number of samples.
Sample names do not match	Sample identifiers in the count matrix and metadata file are not identical or in the same order. <a href="#">[5]</a>	Correct the sample names and/or reorder them to match exactly in both files.
Invalid file format	The uploaded file does not conform to the expected format (e.g., FASTQ, GTF, CSV).	Verify the file extension and internal structure against the format specifications. <a href="#">[1]</a>
Error parsing GTF/GFF file	The annotation file has formatting errors, such as incorrect delimiters or missing required fields. <a href="#">[4]</a>	Validate the file structure. Ensure it is tab-delimited and contains the 9 required columns.
Import process stalls or times out	The uploaded file is very large or corrupted.	Check the file size and integrity. For large files, ensure a stable internet connection.

## Visualizations



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Caption: A typical RNA-seq experimental workflow leading to data import into m-TAMS.



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Caption: A logical workflow for troubleshooting common data import errors in m-TAMS.

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